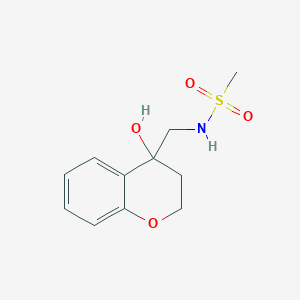
N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide, also known as HCT-1026, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chroman derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Analytical Applications in Lipid Peroxidation
A study by Gérard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, leading to the development of a colorimetric assay for lipid peroxidation. This methodology clarifies tissue-specific MDA production in vivo, showcasing the potential of methanesulfonic acid derivatives in biochemical assays (Gérard-Monnier et al., 1998).
Antibacterial Activity of Sulfonamide Derivatives
Özdemir et al. (2009) synthesized new sulfonamide derivatives and their metal complexes, investigating their antibacterial activities against various bacteria. This study demonstrates the utility of sulfonamide compounds in the development of new antibacterial agents (Özdemir et al., 2009).
Radical Reactions and Oxidation Studies
Research by Flyunt et al. (2001) on the oxidation of methanesulfinic acid and the reactions of the methanesulfonyl radical highlights the intricate radical reactions and potential applications in environmental chemistry and synthesis (Flyunt et al., 2001).
Potassium Channel Blocking Activity
A study by Connors et al. (1991) on the synthesis of (4-methanesulfonamidophenoxy)propanolamines and their potential as class III antiarrhythmic agents elucidates the application of methanesulfonamides in medicinal chemistry, especially in the design of drugs affecting cardiac function (Connors et al., 1991).
Wirkmechanismus
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide, also known as N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]methanesulfonamide, is the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks the formation of male gametes in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the gametogenesis of the malaria parasite. By inhibiting the function of Pfs16, the compound disrupts the formation of male gametes, a crucial step in the parasite’s life cycle . The downstream effect of this disruption is a significant reduction in the transmission of the parasite to the mosquito .
Result of Action
The primary result of the compound’s action is the blocking of male gamete formation in the malaria parasite life cycle . This leads to a significant reduction in the transmission of the parasite to the mosquito, thereby potentially reducing the spread of malaria .
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)12-8-11(13)6-7-16-10-5-3-2-4-9(10)11/h2-5,12-13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRMGDNKYZWTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1(CCOC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)
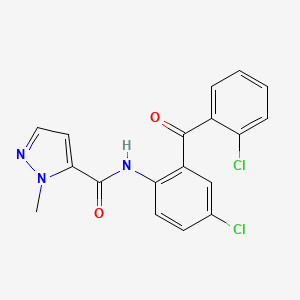
![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)
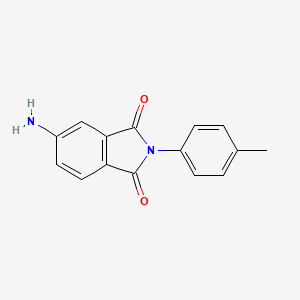

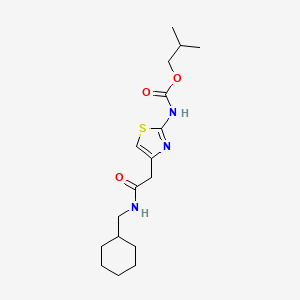
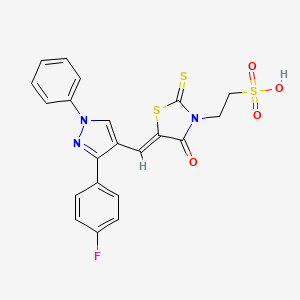
![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)
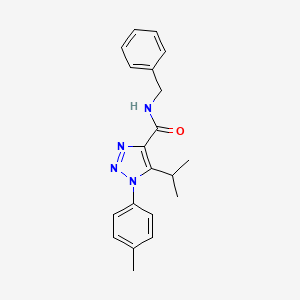
![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)


![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)